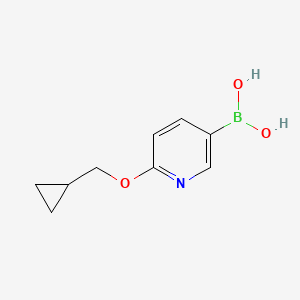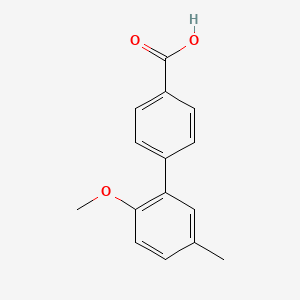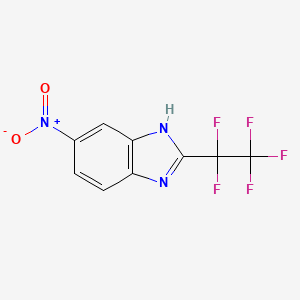
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid
Overview
Description
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H12BNO3. It is a boronic acid derivative featuring a pyridine ring substituted with a cyclopropylmethoxy group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound might interact with palladium catalysts in this context.
Mode of Action
The compound (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid likely interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid moiety of the compound forms a new carbon-carbon bond with an electrophilic organic group, facilitated by a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound likely participates, is a key step in many synthetic pathways . The resulting products can be involved in various biochemical pathways, depending on their structure and functional groups.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura reaction in which it likely participates is typically carried out in an organic solvent and under controlled temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-3-pyridinol.
Cyclopropylmethoxy Substitution: The 6-bromo-3-pyridinol undergoes a nucleophilic substitution reaction with cyclopropylmethanol in the presence of a base such as potassium carbonate to yield 6-(cyclopropylmethoxy)-3-bromopyridine.
Borylation: The final step involves the borylation of 6-(cyclopropylmethoxy)-3-bromopyridine using a palladium-catalyzed reaction with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions to produce this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of pyridine alcohols or phenols.
Reduction: Formation of borane or boronate esters.
Scientific Research Applications
(6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases where boronic acid derivatives show activity.
Industry: Utilized in the production of advanced materials and polymers
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the cyclopropylmethoxy group.
6-Methoxy-3-pyridinylboronic acid: Similar structure with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness: (6-(Cyclopropylmethoxy)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropylmethoxy group, which can influence its reactivity and the properties of the resulting products in coupling reactions. This makes it a valuable compound for the synthesis of molecules with specific structural and electronic characteristics .
Properties
IUPAC Name |
[6-(cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVJFCKZJMJNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681750 | |
| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028749-31-6 | |
| Record name | [6-(Cyclopropylmethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)


![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)




![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)
![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)

